molecular formula C15H14N4O B12614859 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-08-1

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12614859
CAS No.: 917759-08-1
M. Wt: 266.30 g/mol
InChI Key: WZEIQMSHAOKWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is a chemical compound based on the pyrido[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for developing new therapeutic agents . Pyridopyrimidines are recognized as privileged structures in drug discovery due to their ability to interact with a variety of biological targets . Specifically, this class of compounds is frequently investigated as kinase inhibitors . Kinases are enzymes critical for cellular signaling processes, and their dysregulation is a hallmark of various diseases, including cancer . Compounds with a pyrido[3,2-d]pyrimidine core, such as this one, are designed to mimic ATP and competitively bind to the active sites of these kinases, thereby disrupting signaling pathways that drive cell proliferation and survival . The structural features of this compound—an ethoxy group at the 4-position and a phenyl group at the 6-position—are common in active kinase inhibitors. For instance, closely related analogs like 4-ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine have been explicitly described as kinase inhibitors, with research indicating potential activity against cyclin-dependent kinases (CDKs) . As a building block in drug discovery, this compound provides researchers with a versatile core structure that can be further functionalized to explore structure-activity relationships and optimize potency and selectivity for specific kinases . It is intended for use in non-clinical, in-vitro studies to investigate enzyme inhibition, cellular anti-proliferative effects, and other pharmacological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917759-08-1

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

4-ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H14N4O/c1-2-20-14-13-12(18-15(16)19-14)9-8-11(17-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,16,18,19)

InChI Key

WZEIQMSHAOKWBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Formation of the Pyrido[3,2-d]pyrimidine Core : This initial step involves the cyclization of pyridine and pyrimidine derivatives under acidic or basic conditions. The choice of conditions can significantly affect the yield and purity of the final product.

  • Introduction of the Ethoxy Group : The ethoxy group is introduced through nucleophilic substitution reactions using ethyl halides in the presence of a base. Common bases used in this step include sodium hydride or potassium carbonate.

  • Attachment of the Phenyl Ring : The phenyl group is typically introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling. This step often employs phenylboronic acids or halides as starting materials.

Reaction Conditions

The specific reaction conditions for each step can vary widely based on the desired yield and purity:

Step Conditions Common Reagents
Pyrido[3,2-d]pyrimidine Core Formation Acidic or basic medium; temperature varies Pyridine derivatives
Ethoxy Group Introduction Nucleophilic substitution; room temperature Ethyl halides, sodium hydride
Phenyl Ring Attachment Palladium-catalyzed coupling; elevated temperature Phenylboronic acids, palladium salts

Recent studies have explored various synthetic approaches to optimize the preparation of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine:

Optimization Techniques

Researchers have focused on optimizing reaction conditions to enhance yield and reduce reaction times. For instance:

  • Continuous Flow Reactors : Utilizing continuous flow technology has been shown to improve reaction efficiency and scalability.

  • Automation : Automated synthesis platforms allow for precise control over reaction parameters, leading to consistent product quality.

Yield Improvement Strategies

Several strategies have been employed to improve yields:

  • Use of Microwave Irradiation : Microwave-assisted synthesis has been reported to significantly reduce reaction times while increasing yields.

  • Solvent Selection : The choice of solvent can greatly influence reaction kinetics and product formation. Polar aprotic solvents like dimethylformamide are commonly used.

The preparation methods for 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine involve complex synthetic routes that require careful consideration of reaction conditions and optimization techniques. Ongoing research continues to refine these methods to enhance efficiency and yield, making this compound a promising candidate for further exploration in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 and C-4 Positions

The ethoxy group at C-4 and the amine at C-2 are key sites for substitution:

Reaction Type Conditions Outcome Source
Ethoxy Displacement Amines (e.g., neopentylamine) in NMP, 100°CSubstitution of ethoxy with alkyl/aryl amines to form 4-aminopyridopyrimidines
Amine Alkylation Alkyl halides, NaH/THFN-Alkylation of the C-2 amine to form secondary/tertiary amines

Example :
Reaction with neopentylamine in NMP at elevated temperatures replaces the ethoxy group, generating 4-neopentylamino derivatives. This is critical for modifying pharmacokinetic properties in drug discovery .

Electrophilic Aromatic Substitution (EAS)

The phenyl group at C-6 undergoes regioselective substitution under electrophilic conditions:

Reaction Type Conditions Outcome Source
Sulfonation H₂SO₄, SO₃Sulfonation at the para position of the phenyl ring
Nitration HNO₃, H₂SO₄Nitro group introduction for further reduction

Mechanistic Insight :
The electron-donating ethoxy group directs electrophiles to the phenyl ring’s meta/para positions, enabling functionalization for downstream coupling (e.g., Suzuki-Miyaura) .

Oxidation:

Target Site Reagents Product Source
Amine to Nitro m-CPBA, CH₂Cl₂Oxidative conversion to nitro derivatives

Reduction:

Target Site Reagents Product Source
Nitro to Amine H₂, Pd/CReduction to primary amines

Application :
Oxidation of the C-2 amine to a nitro group enhances electrophilicity for subsequent nucleophilic attacks, while reductions enable access to novel intermediates .

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed couplings:

Reaction Type Conditions Outcome Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMEBiaryl formation at C-6 phenyl
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃C-N bond formation with aryl halides

Example :
Coupling the C-6 phenyl group with 4-methoxyphenylboronic acid under Suzuki conditions yields extended π-conjugated systems for optoelectronic studies .

Ring Functionalization and Rearrangement

The pyridopyrimidine core participates in cyclization and ring-opening:

Reaction Type Conditions Outcome Source
Acid-Catalyzed Cyclization HCl, EtOHFormation of fused quinazoline derivatives
Base-Mediated Rearrangement NaOH, MeOHRing contraction to imidazopyrimidines

Notable Finding :
Treatment with HCl/EtOH induces cyclization via the C-2 amine, generating tricyclic structures with enhanced biological activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Case Study 1 : A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated against the National Cancer Institute’s 60 human cancer cell line (NCI 60) panel. Some derivatives showed selective activity against breast and renal cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
  • Case Study 2 : Another study highlighted the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives which demonstrated potent cytotoxicity against various cancer cell lines, indicating their potential as molecularly targeted chemotherapeutic agents .

Immunosuppressive Properties

The compound has been identified as having immunosuppressive capabilities, which can be beneficial in treating autoimmune disorders and preventing organ transplant rejection:

  • Application : Pyrido(3,2-d)pyrimidine derivatives have been shown to inhibit dihydrofolate reductase and thymidylate synthase, enzymes critical in cell proliferation. This inhibition can lead to reduced immune response and cell growth, making these compounds suitable for immunosuppressive therapy .

Antiviral Activity

Emerging studies suggest that 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine may exhibit antiviral properties:

  • Application : Certain derivatives have been recognized for their ability to inhibit viral replication, particularly in the context of hepatitis C treatment. This highlights the potential for developing antiviral therapies based on this compound .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSelective cytotoxicity against breast and renal cancer cells
ImmunosuppressiveInhibition of key enzymes involved in cell proliferation
AntiviralPotential inhibition of viral replication

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate various cellular pathways, leading to effects such as reduced cell proliferation or inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons
Compound Name Substituents (Position 4/6) Biological Activity (IC₅₀/EC₅₀) Key Reference
Target Compound 4-Ethoxy, 6-phenyl Not reported
4-Methoxyphenyl derivative (8) 4-Methoxyphenyl, 6-(pyridin-3-yl) IC₅₀ = 6.8 mM (antitrypanosomal)
3,4-Dimethoxyphenyl derivative (9) 3,4-Dimethoxyphenyl Lower activity than 8
6-(3-Fluorophenyl) analogue 4-(1-Methylpropoxy), 6-(3-FPh) Not reported
6-Chloro-N-(4-fluorophenyl) derivative 4-Chloro, 6-(4-FPh) Anticancer (synthetic intermediate)
  • Electron-Donating vs. Withdrawing Groups: The ethoxy group (electron-donating) may improve solubility and metabolic stability compared to chloro substituents (e.g., in ’s 6-chloro derivative). Methoxy groups () show moderate antitrypanosomal activity, suggesting electron-donating groups enhance target binding .

Core Ring System Modifications

Table 2: Ring System Variations
Compound Name Core Structure Key Properties Reference
Target Compound Pyrido[3,2-d]pyrimidine Extended conjugation, planar
4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine Pyrimidine Simpler structure, lower complexity
Thieno[3,2-d]pyrimidine derivatives Thieno-fused pyrimidine Enhanced sulfur-mediated interactions
  • Pyrido vs. Pyrimidine Cores : The pyrido[3,2-d]pyrimidine core in the target compound offers extended π-conjugation, improving binding affinity to biomolecular targets compared to simpler pyrimidines () .
  • Thieno Analogues: Thieno[3,2-d]pyrimidines () exhibit dual-stage antiplasmodial activity due to sulfur’s electronegativity, but their metabolic stability may be lower than nitrogen-rich pyrido systems .

Structure-Activity Relationship (SAR) Insights

  • Position 4 Optimization : Ethoxy balances lipophilicity and hydrogen-bonding capacity, whereas bulkier groups (e.g., 1-methylpropoxy in ) may reduce membrane permeability .
  • Position 6 Aromatic Groups : Phenyl groups (target compound) provide hydrophobic interactions, while fluorophenyl () or pyridinyl () substituents introduce electronegative or hydrogen-bonding motifs .

Biological Activity

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound features a unique fused pyrido-pyrimidine structure, which is believed to play a significant role in its biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is C15_{15}H16_{16}N4_{4}O, with a molecular weight of approximately 270.29 g/mol. The structural configuration includes an ethoxy group and a phenyl group, which influence its reactivity and interaction with biological targets.

The primary mechanism of action for 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific kinases, which are crucial for various cellular processes such as proliferation and inflammation. Notably, this compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which regulate cell cycle progression and are often implicated in cancer pathways .

Anticancer Properties

Research indicates that 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine may possess significant anticancer properties. Various studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines through its action on kinase pathways. For instance, it has been reported to target the phosphoinositide 3-kinase (PI3K) pathway, which is frequently activated in tumors .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound may also exhibit anti-inflammatory properties. By modulating signaling pathways involved in inflammation, it could potentially be used in the treatment of inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine:

  • Kinase Inhibition Study : A study evaluated the compound's inhibitory effects on various kinases. The results indicated that it exhibited nanomolar IC50 values against certain CDKs, suggesting strong inhibitory potency .
    CompoundTarget KinaseIC50 (µM)
    4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amineCDK20.016
    Other Similar CompoundsVarious KinasesVaries
  • Cell Proliferation Assays : In vitro assays demonstrated that treatment with this compound led to reduced viability of cancer cell lines compared to controls. This suggests that it may induce apoptosis or inhibit cell cycle progression in these cells.

Synthesis and Applications

The synthesis of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions that can be optimized for yield and efficiency. The compound's unique structure allows for potential modifications that could enhance its biological activity or selectivity towards specific targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis of pyrido-pyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous compounds like 6-chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-amine ( ) can be synthesized via refluxing precursors with amines or morpholine under acidic conditions. A general protocol involves:

  • Reaction setup : Heating 2-methylthiopyrimidine derivatives with excess amine (e.g., 2-phenylethylamine) in a solvent system like DMSO:water (5:5) under reflux for 12–24 hours .
  • Purification : Acidification with dilute HCl to precipitate the product, followed by recrystallization from ethanol or acetonitrile.
  • Optimization : Adjusting the molar ratio of reactants (e.g., 1:1.2 for amine:precursor) and monitoring reaction progress via TLC or HPLC to maximize yield (>75%) and purity (>95%) .

Q. How can X-ray crystallography and SHELX software validate the molecular structure and regiochemistry of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or DCM.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 273 K to obtain intensity data .
  • Refinement : Employ SHELXL () for structure solution, refining parameters like bond lengths (mean σ(C–C) = 0.003 Å) and thermal displacement factors. For pyrido-pyrimidines, confirm the ethoxy group orientation (C-O-C angle ~117°) and phenyl ring planarity .
  • Validation : Cross-check with computational models (e.g., DFT) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine, particularly in hypertension or kinase inhibition?

  • Hypertension models : Use conscious spontaneously hypertensive rats (SHRs) for oral dosing (10–50 mg/kg) and monitor systolic/diastolic blood pressure reduction over 24 hours. Compare with positive controls like 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-amine derivatives ().
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. Reference compounds like Nefextinib (), a thieno-pyrimidine kinase inhibitor, provide a benchmark for IC50 values (<100 nM).
  • Data interpretation : Correlate substituent effects (e.g., ethoxy vs. morpholino groups) with activity profiles to refine SAR hypotheses .

Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and potential protein targets?

  • Target selection : Prioritize proteins with pyrimidine-binding pockets (e.g., NLRP3 inflammasome, adenosine receptors) based on structural analogs ().
  • Docking workflow :
    • Prepare ligand structures using Gaussian (DFT optimization at B3LYP/6-31G* level).
    • Use AutoDock Vina or Glide for rigid/flexible docking, focusing on hydrogen bonds (e.g., NH2 group with Asp298 in NLRP3) and hydrophobic contacts (phenyl ring with Leu351) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and free energy (MM-PBSA ΔG < -8 kcal/mol) .

Q. What strategies resolve discrepancies between computational predictions (e.g., NMR shifts, binding affinities) and experimental data for this compound?

  • NMR validation : Compare experimental 1H^1H/13C^{13}C NMR data (e.g., δ ~8.2 ppm for pyrido protons) with DFT-calculated shifts (B3LYP/6-311+G**). Adjust solvent effects (DMSO vs. CDCl3) in simulations .
  • Binding affinity conflicts : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit water). Cross-validate with isothermal titration calorimetry (ITC) to measure ΔH and Kd .
  • Case study : Fluorescence quenching in oligonucleotides () showed residual emission (<5%) despite computational predictions of full quenching, highlighting the need for experimental calibration of quantum yield models.

Q. How does the electronic environment of the ethoxy group influence the compound’s reactivity and intermolecular interactions?

  • Electronic effects : The ethoxy group’s electron-donating nature (+M effect) increases electron density on the pyrimidine ring, enhancing nucleophilic substitution at C2 (e.g., amination). Compare with chloro analogs () using Hammett σ values (σ_ethoxy = -0.24 vs. σ_chloro = +0.23).
  • Intermolecular interactions : SCXRD data () reveal C-H···π interactions between the ethoxy methyl group and adjacent phenyl rings (distance ~3.5 Å), stabilizing crystal packing.
  • Spectroscopic evidence : IR stretches at ~1250 cm1^{-1} (C-O-C) and 13C^{13}C NMR δ ~65 ppm (OCH2) confirm minimal steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.